molecular formula C12H7ClO2 B12117956 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- CAS No. 84-25-3

2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)-

Cat. No.: B12117956
CAS No.: 84-25-3
M. Wt: 218.63 g/mol
InChI Key: HEFXYRDPFRWXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- is an organic compound with the molecular formula C12H7ClO2 It is a derivative of benzoquinone, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- can be achieved through several methods. One common approach involves the chlorination of 2-phenyl-1,4-benzoquinone. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in hydroquinones. Substitution reactions produce various derivatives depending on the nucleophile employed .

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- involves its interaction with various molecular targets. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. This mechanism is particularly relevant in its potential anticancer activity, where it can selectively target cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Similar structure but without the chlorine atom.

    2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-: Contains two methyl groups instead of a chlorophenyl group.

    2,5-Dihydroxy-1,4-benzoquinone: Contains hydroxyl groups instead of a chlorophenyl group .

Uniqueness

The presence of the 2-chlorophenyl group in 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

84-25-3

Molecular Formula

C12H7ClO2

Molecular Weight

218.63 g/mol

IUPAC Name

2-(2-chlorophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H7ClO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7H

InChI Key

HEFXYRDPFRWXBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C=CC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.